N-[2-(3-benzylpyrrolidin-1-yl)-2-oxoethyl]-2-phenoxyacetamide
Description
N-[2-(3-benzylpyrrolidin-1-yl)-2-oxoethyl]-2-phenoxyacetamide is a compound that belongs to the class of pyrrolidinone derivatives. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry due to their potential therapeutic effects . The structure of this compound includes a pyrrolidinone ring, a benzyl group, and a phenoxyacetamide moiety, which contribute to its unique chemical properties and biological activities.
Properties
IUPAC Name |
N-[2-(3-benzylpyrrolidin-1-yl)-2-oxoethyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c24-20(16-26-19-9-5-2-6-10-19)22-14-21(25)23-12-11-18(15-23)13-17-7-3-1-4-8-17/h1-10,18H,11-16H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSOLXHTWPVUPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CC2=CC=CC=C2)C(=O)CNC(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(3-benzylpyrrolidin-1-yl)-2-oxoethyl]-2-phenoxyacetamide typically involves the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors, such as N-substituted piperidines, under specific reaction conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions, where a benzyl halide reacts with a pyrrolidinone derivative.
Attachment of the Phenoxyacetamide Moiety: This step involves the reaction of the intermediate compound with phenoxyacetic acid or its derivatives under suitable conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N-[2-(3-benzylpyrrolidin-1-yl)-2-oxoethyl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[2-(3-benzylpyrrolidin-1-yl)-2-oxoethyl]-2-phenoxyacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(3-benzylpyrrolidin-1-yl)-2-oxoethyl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
N-[2-(3-benzylpyrrolidin-1-yl)-2-oxoethyl]-2-phenoxyacetamide can be compared with other similar compounds, such as:
Pyrrolidinone Derivatives: These compounds share the pyrrolidinone ring and exhibit similar biological activities.
Benzylpyrrolidinyl Compounds: These compounds contain the benzylpyrrolidinyl moiety and are studied for their potential therapeutic effects.
Phenoxyacetamide Derivatives: These compounds have the phenoxyacetamide group and are known for their diverse biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical properties and biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
